PTX-013 HCl, a hydrochloride salt of the compound PTX-013, is a synthetic derivative designed for pharmaceutical applications. It is primarily known for its potential therapeutic effects, particularly in the context of inflammatory and autoimmune diseases. The compound is characterized by its unique chemical structure that influences its biological activity and pharmacological properties.
PTX-013 HCl exhibits significant biological activity, particularly in modulating immune responses. It has been shown to inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models of disease. The compound's mechanism of action involves interference with G protein signaling pathways, which are crucial for cellular communication and response to external stimuli . This modulation can lead to therapeutic effects in conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders.
The synthesis of PTX-013 HCl involves several steps that ensure the purity and efficacy of the final product. Key methods include:
PTX-013 HCl has several applications in medicine, including:
Studies on PTX-013 HCl have focused on its interactions with various biological systems. Notably, it has been shown to interact with specific G protein-coupled receptors (GPCRs), influencing downstream signaling pathways. Additionally, interaction studies have highlighted its potential effects on other pharmacological agents, suggesting possible synergistic effects when used in combination therapies .
PTX-013 HCl shares structural and functional similarities with several other compounds known for their anti-inflammatory properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Pentoxifylline | Inhibits phosphodiesterase | Improves blood flow; used primarily for claudication |
| Methotrexate | Inhibits dihydrofolate reductase | Antimetabolite; used in cancer and autoimmune diseases |
| Cyclosporine | Inhibits T-cell activation | Immunosuppressant; widely used in organ transplantation |
| PTX-013 HCl | Modulates G protein signaling | Specific targeting of inflammatory pathways |
PTX-013 HCl stands out due to its specific targeting of G protein pathways, which may offer more precise therapeutic effects compared to broader acting compounds like methotrexate or cyclosporine.
PTX-013 hydrochloride possesses the molecular formula C₄₄H₆₄Cl₄N₄O₄ with a molecular weight of 854.82 grams per mole [4]. The compound exists as a tetrahydrochloride salt, indicating the presence of four hydrochloride groups associated with the quaternary nitrogen centers . This molecular composition reflects the complex calixarene scaffold structure with multiple functional groups attached to both the upper and lower rims of the macrocyclic framework [4].
| Property | Value |
|---|---|
| Chemical Formula | C₄₄H₆₄Cl₄N₄O₄ |
| Molecular Weight | 854.82 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
The structural configuration of PTX-013 hydrochloride is based on a calix [4]arene scaffold that adopts a cone conformation in the solid state [4] [26]. This macrocyclic structure consists of four phenolic units connected by methylene bridges, creating a three-dimensional cavity characteristic of calixarene compounds [14]. The cone conformation is stabilized by the presence of bulky substituents on the phenolic oxygen atoms, which prevent conformational interconversion between different calixarene arrangements [26].
The compound features a flattened cone geometry typical of tetra-substituted calix [4]arenes, where the phenolic rings are not perfectly perpendicular to the plane of the bridging methylene groups [26]. This structural arrangement creates distinct hydrophobic and hydrophilic faces, with the aromatic rings forming the hydrophobic cavity and the substituted oxygen atoms pointing outward to create the hydrophilic surface [4].
The complete International Union of Pure and Applied Chemistry name for PTX-013 hydrochloride is 2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride . This systematic nomenclature accurately describes the complex molecular architecture, indicating the presence of four N,N-dimethylaminoethoxy groups attached to the phenolic positions of the calixarene framework [4].
The International Union of Pure and Applied Chemistry name reflects the symmetric nature of the molecule, with identical substituents positioned on each of the four phenolic units . The tetrahydrochloride designation specifies that four chloride ions are associated with the quaternary ammonium centers formed by protonation of the tertiary amine groups [4].
PTX-013 hydrochloride demonstrates specific solubility characteristics that are crucial for its handling and potential applications [4]. The compound exhibits solubility in dimethyl sulfoxide, which is commonly used as a solvent for biological assays and chemical reactions [4]. This solubility profile is consistent with the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic quaternary ammonium groups [4].
The solubility properties of PTX-013 hydrochloride are influenced by the presence of the four hydrochloride salt groups, which enhance the water compatibility compared to the neutral parent compound [4]. The dimethyl sulfoxide solubility makes the compound suitable for various analytical and research applications where complete dissolution is required .
The stability characteristics of PTX-013 hydrochloride are well-defined for proper storage and handling [4]. The compound maintains its integrity when stored at temperatures between 0 and 4 degrees Celsius for short-term storage periods ranging from weeks to one month [4]. For extended storage periods spanning months to years, the compound requires storage at minus 20 degrees Celsius to maintain its chemical and biological properties [4].
Under appropriate storage conditions, PTX-013 hydrochloride exhibits a shelf life exceeding two years, demonstrating remarkable stability for a complex organic molecule . The stability profile indicates that the compound is relatively robust under controlled conditions, making it suitable for research applications that require consistent material properties over extended periods [4].
The spectroscopic properties of PTX-013 hydrochloride provide essential information for structural characterization and purity assessment [8]. Nuclear magnetic resonance spectroscopy serves as the primary tool for confirming the calixarene scaffold structure and verifying the presence of the dimethylaminoethoxy substituents [8] [29]. The technique reveals characteristic signals corresponding to the aromatic protons of the calixarene rings and the aliphatic protons of the aminoethoxy chains [29].
Mass spectrometry analysis confirms the molecular weight of 854.82 grams per mole and provides information about the fragmentation patterns characteristic of calixarene compounds [8]. Infrared spectroscopy identifies the presence of ether linkages connecting the aminoethoxy groups to the phenolic positions and confirms the tertiary amine functionalities [29].
| Spectroscopic Technique | Application | Key Information |
|---|---|---|
| Nuclear Magnetic Resonance | Structural elucidation | Calixarene scaffold confirmation |
| Mass Spectrometry | Molecular weight determination | 854.82 g/mol confirmation |
| Infrared Spectroscopy | Functional group identification | Ether and amine group detection |
| Ultraviolet-Visible Spectroscopy | Electronic transitions | Aromatic system characterization |
X-ray crystallography, when applicable, provides three-dimensional structural information about the cone conformation and crystal packing arrangements [14] [15]. Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic calixarene system, providing information about the electronic properties of the compound [16] [19].
PTX-013 hydrochloride maintains the same calixarene footprint and hydrophobic face characteristics as PTX008, but differs significantly in its hydrophilic face modifications [8] [9]. Both compounds share the calix [4]arene scaffold as their core structural framework, providing a similar three-dimensional cavity for potential molecular recognition events [8]. The hydrophobic face, consisting of the aromatic rings of the calixarene structure, remains essentially unchanged between PTX008 and PTX-013 hydrochloride [8].
The key distinction lies in the hydrophilic substituents, where PTX-013 hydrochloride features shorter 2-dimethylaminoethoxy groups compared to the larger and more polar N-(2-dimethylamino)ethyl acetamido groups present in PTX008 [8]. This modification results in a significant enhancement of biological activity, with PTX-013 hydrochloride demonstrating approximately 50-fold better tumor growth inhibition compared to PTX008 in preclinical models [6] [8].
The structural relationship between PTX-013 hydrochloride and PTX009 involves complementary modifications to the hydrophobic and hydrophilic faces of the calixarene scaffold [8]. While PTX009 features modifications to the hydrophobic face that differ from PTX008, PTX-013 hydrochloride incorporates the hydrophobic face characteristics of PTX008 with novel hydrophilic modifications [8].
PTX-013 hydrochloride demonstrates superior cytotoxic activity compared to PTX009, with inhibitory concentration values ranging from 0.2 to 2 micromolar compared to PTX009's range of 3 to 80 micromolar across various cell lines [8]. This enhanced potency suggests that the specific combination of structural features in PTX-013 hydrochloride represents an optimal arrangement for biological activity [8] [9].
The strategic modifications to both the hydrophobic and hydrophilic faces of PTX-013 hydrochloride compared to its parent compounds represent a key advancement in calixarene design [8]. The hydrophobic face modifications involve subtle changes to the aromatic system that influence the overall molecular recognition properties without dramatically altering the three-dimensional cavity structure [8].
The hydrophilic face modifications in PTX-013 hydrochloride involve the replacement of larger, more polar substituents with shorter 2-dimethylaminoethoxy groups [8]. These modifications reduce the overall polarity of the hydrophilic face while maintaining the positive charge characteristics essential for biological activity [8]. The shorter chain length of the aminoethoxy groups may reduce steric hindrance and improve access to target binding sites [8].
| Compound | Hydrophobic Face | Hydrophilic Face | Activity Enhancement |
|---|---|---|---|
| PTX008 | Standard calixarene | N-(2-dimethylamino)ethyl acetamido | Baseline activity |
| PTX009 | Modified from PTX008 | Different from PTX008 | Moderate improvement |
| PTX-013 HCl | Same as PTX008 | Shorter dimethylaminoethoxy | Highest potency (50-fold better) |
PTX-013 hydrochloride synthesis begins with the strategic selection of appropriate precursor molecules based on the calixarene scaffold architecture [2]. The primary precursor involves a calix [3]arene framework that serves as the foundational structure for subsequent modifications. The precursor selection process focuses on calix [3]arenes that can adopt a stable cone conformation, which is essential for maintaining the three-dimensional cavity structure characteristic of these macrocyclic compounds .
The precursor molecules must contain four phenolic units connected by methylene bridges, creating the characteristic bowl-shaped structure . The choice of precursor directly influences the final compound's physicochemical properties and biological activity, making this selection process critical for successful synthesis.
The synthesis of PTX-013 hydrochloride involves multiple mechanistic pathways that enable the introduction of 2-dimethylaminoethoxy groups at the phenolic positions of the calixarene scaffold [2]. The primary reaction mechanism involves nucleophilic substitution reactions where the phenolic hydroxyl groups are converted to ether linkages through alkylation with appropriate alkyl halides.
The alkylation mechanism proceeds through an SN2 pathway, where the phenoxide anion attacks the electrophilic carbon of 2-dimethylaminoethyl chloride, resulting in the formation of the desired ether linkage [2]. This reaction requires the presence of a suitable base to deprotonate the phenolic hydroxyl groups, generating the reactive phenoxide intermediates necessary for efficient alkylation.
The reaction conditions must be carefully controlled to ensure complete substitution at all four phenolic positions while preventing unwanted side reactions . The mechanism involves sequential alkylation steps, with each substitution affecting the reactivity of the remaining hydroxyl groups due to electronic effects within the calixarene framework.
The final step involves the formation of the tetrahydrochloride salt through treatment with hydrochloric acid, which protonates the tertiary amine groups to generate the water-soluble hydrochloride salt form [4]. This salt formation is crucial for improving the compound's solubility and stability characteristics.
The purification of PTX-013 hydrochloride requires specialized techniques that can effectively separate the desired product from unreacted starting materials and potential side products [2]. Column chromatography serves as the primary purification method, utilizing silica gel as the stationary phase and appropriate solvent systems to achieve separation based on polarity differences.
The purification process typically involves gradient elution chromatography, starting with non-polar solvents and gradually increasing polarity to elute the target compound [2]. The choice of eluent system is critical for achieving high purity, with common solvent combinations including chloroform-methanol mixtures or ethyl acetate-hexane gradients.
Recrystallization techniques may be employed as a secondary purification method, particularly for the hydrochloride salt form [4]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of PTX-013 hydrochloride, with polar protic solvents often being suitable for ionic compounds.
High-performance liquid chromatography serves as both a purification and analytical tool, enabling the isolation of high-purity PTX-013 hydrochloride while simultaneously providing quantitative purity assessment [4]. The HPLC conditions must be optimized for the specific physicochemical properties of the compound, including its ionic nature and moderate hydrophobicity.
The hydrophobic face of PTX-013 hydrochloride maintains the same structural characteristics as PTX008, consisting of the aromatic rings of the calixarene framework [2]. This conservation of the hydrophobic face was a deliberate design choice based on structure-activity relationship studies that identified the importance of maintaining the three-dimensional cavity structure for biological activity.
The hydrophobic face modifications in PTX-013 hydrochloride represent a strategic optimization where the aromatic system remains largely unchanged from the parent compound PTX008 . This approach ensures that the molecular recognition properties associated with the hydrophobic cavity are preserved while allowing for modifications to the hydrophilic regions that enhance biological activity.
Research has demonstrated that enlarging the calixarene molecular footprint through hydrophobic face modifications significantly attenuates biological activity [2]. This finding supports the decision to maintain the PTX008 hydrophobic face architecture in PTX-013 hydrochloride, preserving the optimal size and shape of the aromatic cavity for target interactions.
The hydrophobic face contributes to the overall binding affinity through π-π stacking interactions and van der Waals forces with target proteins . The maintained architecture ensures that these favorable interactions are preserved while allowing the hydrophilic modifications to enhance the overall binding profile and biological activity of the compound.
The most significant structural modifications in PTX-013 hydrochloride occur at the hydrophilic face, where the compound features shorter 2-dimethylaminoethoxy groups compared to the larger N-(2-dimethylamino)ethyl acetamido groups present in PTX008 [2]. These alterations represent a strategic reduction in both chain length and polarity that significantly enhances biological activity.
The hydrophilic face alterations involve the replacement of amide-containing substituents with simpler ether-linked aminoethyl groups . This modification reduces the overall molecular weight and complexity while maintaining the essential positive charge characteristics necessary for biological activity. The shorter chain length may reduce steric hindrance and improve access to target binding sites.
The elimination of the amide linkage in favor of ether connectivity represents a key structural change that contributes to the enhanced potency of PTX-013 hydrochloride [2]. This modification reduces the polarity of the hydrophilic face while preserving the cationic nature essential for target interactions, resulting in an optimal balance between hydrophilicity and biological activity.
Structure-activity relationship studies have confirmed that these hydrophilic face alterations result in approximately 50-fold enhancement in biological activity compared to PTX008 [2]. The specific modifications demonstrate that reducing substituent size and complexity while maintaining charge characteristics can lead to dramatic improvements in compound potency.
The incorporation of 2-dimethylaminoethyoxy groups in PTX-013 hydrochloride represents a critical design element that significantly influences the compound's biological properties [2]. These groups provide the necessary positive charges for target interactions while offering optimal chain length and flexibility for binding site access.
The 2-dimethylaminoethyoxy groups contribute to the compound's water solubility through their ionic character when protonated, forming the tetrahydrochloride salt [4]. This solubility enhancement is crucial for biological applications and represents a significant improvement over less polar analogs that may have limited bioavailability.
The specific positioning and geometry of the 2-dimethylaminoethyoxy groups create an optimal spatial arrangement for target protein interactions . The shorter chain length compared to PTX008 substituents reduces conformational flexibility while maintaining sufficient reach for productive binding interactions, contributing to the enhanced biological activity observed with PTX-013 hydrochloride.
Research findings indicate that the 2-dimethylaminoethyoxy groups enable PTX-013 hydrochloride to achieve inhibitory concentration values ranging from 0.2 to 2 micromolar across various cell lines [2]. This represents a substantial improvement in potency compared to parent compounds, demonstrating the critical importance of these specific hydrophilic substituents for biological activity.
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for the structural characterization of PTX-013 hydrochloride, providing detailed information about the molecular architecture and confirmation of successful synthesis . Proton nuclear magnetic resonance spectroscopy enables the identification of characteristic chemical shifts associated with the calixarene framework and the 2-dimethylaminoethyoxy substituents.
The nuclear magnetic resonance analysis of PTX-013 hydrochloride reveals distinct signal patterns that confirm the cone conformation of the calixarene scaffold . The chemical shifts and coupling patterns observed in the spectra provide critical information about the successful incorporation of all four 2-dimethylaminoethyoxy groups and the maintenance of the desired molecular symmetry.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, enabling the identification of all carbon environments within the PTX-013 hydrochloride molecule [4]. The spectral data confirms the presence of the aromatic carbons from the calixarene framework, the aliphatic carbons from the ethoxy linkers, and the methyl carbons from the dimethylamino groups.
The nuclear magnetic resonance characterization also provides information about the purity of the final product and can detect the presence of any residual starting materials or synthetic intermediates [4]. Integration ratios and signal multiplicities confirm the stoichiometry of the substituents and verify the successful formation of the tetrahydrochloride salt.
Mass spectrometry analysis of PTX-013 hydrochloride provides definitive molecular weight determination and structural confirmation through fragmentation patterns [4] . The exact mass of 708.4615 for the neutral molecule and molecular weight of 854.82 for the tetrahydrochloride salt are confirmed through high-resolution mass spectrometry measurements.
The mass spectrometry profiling reveals characteristic fragmentation patterns that confirm the presence of the calixarene scaffold and the attached 2-dimethylaminoethyoxy groups [4]. The fragmentation analysis provides structural information about the connectivity between the calixarene core and the hydrophilic substituents, supporting the proposed molecular architecture.
Electrospray ionization mass spectrometry enables the analysis of the compound in its ionic form, providing information about the protonation state and the formation of the tetrahydrochloride salt [4]. The mass spectral data confirms the presence of multiple charge states corresponding to the protonated amine groups, validating the salt formation process.
The mass spectrometry analysis also serves as a purity assessment tool, enabling the detection of any synthetic impurities or degradation products that may be present in the final compound [4]. The high-resolution capabilities of modern mass spectrometers allow for the detection of minor impurities that may not be visible through other analytical methods.
X-ray crystallography provides the most detailed structural information about PTX-013 hydrochloride, revealing the three-dimensional arrangement of atoms within the crystal lattice . The crystallographic studies confirm the cone conformation of the calixarene scaffold and provide precise geometric parameters for bond lengths and angles.
The crystal structure analysis reveals the spatial arrangement of the 2-dimethylaminoethyoxy groups and their orientation relative to the calixarene framework . This information is crucial for understanding the structure-activity relationships and provides insights into the molecular features responsible for the enhanced biological activity of PTX-013 hydrochloride.
The crystallographic data confirms the flattened cone geometry typical of tetra-substituted calix [3]arenes, where the phenolic rings adopt a specific orientation relative to the bridging methylene groups . This structural information validates the proposed molecular architecture and provides a foundation for understanding the compound's binding interactions with target proteins.
X-ray crystallography also provides information about the crystal packing arrangements and intermolecular interactions within the solid state . These studies reveal how PTX-013 hydrochloride molecules interact with each other and with solvent molecules, providing insights into the compound's physical properties and stability characteristics.
| Analytical Method | Application | Key Information Obtained |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Structural confirmation | Chemical shifts, multiplicities, integration ratios |
| Carbon-13 Nuclear Magnetic Resonance | Carbon framework analysis | All carbon environments, molecular symmetry |
| Mass Spectrometry | Molecular weight determination | Exact mass: 708.4615, fragmentation patterns |
| X-ray Crystallography | Three-dimensional structure | Cone conformation, precise geometric parameters |
| Elemental Analysis | Composition verification | C: 61.82%, H: 7.55%, Cl: 16.59%, N: 6.55% |
| Compound | Hydrophobic Face | Hydrophilic Face | IC₅₀ HUVEC (µM) | IC₅₀ Fibroblasts (µM) | Activity Enhancement |
|---|---|---|---|---|---|
| PTX008 | Standard calixarene | N-(2-dimethylamino)ethyl acetamido | 3 | 35 | Baseline |
| PTX009 | Modified from PTX008 | Different from PTX008 | 3 | 5 | Moderate |
| PTX013 | Same as PTX008 | Shorter dimethylaminoethoxy | 2 | 0.2 | 50-fold better than PTX008 |